molecular formula C7H14O B1295208 2,2-Dimethyl-3-pentanone CAS No. 564-04-5

2,2-Dimethyl-3-pentanone

Cat. No.: B1295208
CAS No.: 564-04-5
M. Wt: 114.19 g/mol
InChI Key: VLNUTKMHYLQCQB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-pentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to secondary alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed under anhydrous conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-pentanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various intermediates and products, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNUTKMHYLQCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204971
Record name 3-Pentanone, 2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-04-5
Record name 2,2-Dimethyl-3-pentanone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-pentanone
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Record name 3-Pentanone, 2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-3-pentanone
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Record name 2,2-Dimethyl-3-pentanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,2-Dimethylpentan-3-one in flavor chemistry?

A: 2,2-Dimethylpentan-3-one has been identified as a volatile flavor component in wheat. [] Researchers identified its presence in both the flavor essence of a specific wheat variety and in the headspace vapors above the grain. [] This finding suggests that this compound contributes to the overall aroma profile of wheat.

Q2: How does the structure of 2,2-Dimethylpentan-3-one relate to its thermal decomposition?

A: The thermal decomposition of 2,3-dimethyl-2,3-epoxypentane, a structurally related compound, has been studied. [] The research found that this epoxide undergoes a series of complex reactions when heated, yielding a variety of products, including 2,2-dimethylpentan-3-one. [] This suggests that the structure of 2,2-dimethylpentan-3-one makes it a potential product in the thermal breakdown pathways of similar molecules.

Q3: Are there any known synthetic routes to produce 2,2-Dimethylpentan-3-one?

A: While the provided articles don't directly detail a synthetic route for 2,2-Dimethylpentan-3-one, one paper describes its use as a starting material. [] In this study, 2,2-dimethylpentan-3-one is reacted with dimethyl fumarate and tert-leucine in a three-component domino reaction. [] This reaction ultimately leads to the formation of a novel pyrrolidine nitroxide with potential applications in biological studies. []

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